N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopentanecarboxamide group attached to a sulfonyl-ethyl chain, which is further linked to a piperazine ring substituted with a pyrimidin-2-yl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring is first reacted with pyrimidin-2-yl chloride to form the substituted piperazine intermediate. This intermediate is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group. Finally, the cyclopentanecarboxamide moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has shown potential as an anti-inflammatory and antitubercular agent, making it a candidate for drug development.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide exerts its effects involves binding to specific molecular targets. It interacts with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide
N-(2-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide
Uniqueness: N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide stands out due to its specific substitution pattern on the piperazine ring, which influences its binding affinity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c22-15(14-4-1-2-5-14)17-8-13-25(23,24)21-11-9-20(10-12-21)16-18-6-3-7-19-16/h3,6-7,14H,1-2,4-5,8-13H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEHXDZKLULBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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